8-Fluoro-5-methoxyisoquinoline
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Overview
Description
8-Fluoro-5-methoxyisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinolines are known for their wide range of biological activities and applications in pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 8-Fluoro-5-methoxyisoquinoline can be achieved through several routes:
Chemical Reactions Analysis
8-Fluoro-5-methoxyisoquinoline undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction produces tetrahydroisoquinoline derivatives .
Scientific Research Applications
8-Fluoro-5-methoxyisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibitors and receptor ligands.
Medicine: Fluorinated isoquinolines, including this compound, are investigated for their potential as therapeutic agents.
Mechanism of Action
The mechanism by which 8-Fluoro-5-methoxyisoquinoline exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit enzymes involved in key metabolic pathways, affecting cellular processes.
Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and influencing signal transduction pathways.
DNA/RNA Interaction: The compound could potentially intercalate into DNA or RNA, disrupting their normal function and leading to cytotoxic effects.
Comparison with Similar Compounds
8-Fluoro-5-methoxyisoquinoline can be compared with other fluorinated isoquinolines and quinolines:
5-Fluoroisoquinoline: Similar in structure but lacks the methoxy group, which may result in different biological activities and reactivity.
8-Fluoroquinoline: A structural isomer with the fluorine atom on a different position, leading to variations in its chemical and biological properties.
5,8-Difluoroisoquinoline: Contains two fluorine atoms, which can significantly alter its reactivity and biological activity compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H8FNO |
---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
8-fluoro-5-methoxyisoquinoline |
InChI |
InChI=1S/C10H8FNO/c1-13-10-3-2-9(11)8-6-12-5-4-7(8)10/h2-6H,1H3 |
InChI Key |
OGOSYGDHPABAJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CN=CC2=C(C=C1)F |
Origin of Product |
United States |
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